2,4-Dichloro-5-(trifluoromethyl)pyridine

Physicochemical characterization QSAR Medicinal chemistry

2,4-Dichloro-5-(trifluoromethyl)pyridine (CAS 888327-38-6) is a halogenated pyridine building block with the molecular formula C₆H₂Cl₂F₃N and a molecular weight of 215.98 g/mol. The compound features a pyridine ring substituted with chlorine atoms at the 2- and 4-positions and a trifluoromethyl group at the 5-position, resulting in an electron-deficient heteroaromatic system.

Molecular Formula C6H2Cl2F3N
Molecular Weight 215.98 g/mol
CAS No. 888327-38-6
Cat. No. B1390642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-(trifluoromethyl)pyridine
CAS888327-38-6
Molecular FormulaC6H2Cl2F3N
Molecular Weight215.98 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)C(F)(F)F)Cl
InChIInChI=1S/C6H2Cl2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H
InChIKeyHQEZKTVEZYMLRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-(trifluoromethyl)pyridine (CAS 888327-38-6): Core Physicochemical & Procurement Baseline for Agrochemical and Pharmaceutical Intermediates


2,4-Dichloro-5-(trifluoromethyl)pyridine (CAS 888327-38-6) is a halogenated pyridine building block with the molecular formula C₆H₂Cl₂F₃N and a molecular weight of 215.98 g/mol [1]. The compound features a pyridine ring substituted with chlorine atoms at the 2- and 4-positions and a trifluoromethyl group at the 5-position, resulting in an electron-deficient heteroaromatic system . Its computed LogP (XLogP3-AA) of 3.3 indicates significant lipophilicity [1]. Commercially available with purities typically ≥95–98% [2], this compound serves primarily as a versatile intermediate in the synthesis of crop protection agents and active pharmaceutical ingredients, with research activity in the trifluoromethylpyridine (TFMP) derivative space having increased consistently over the past four decades [3].

Why 2,4-Dichloro-5-(trifluoromethyl)pyridine Cannot Be Directly Substituted by Other Chloro-Trifluoromethylpyridine Isomers


Within the class of chloro-trifluoromethylpyridines, the precise positions of chlorine and trifluoromethyl substituents on the pyridine ring dictate distinct electronic environments, regioselective reactivity in nucleophilic aromatic substitutions, and ultimately divergent biological target profiles. For instance, the 2,4-dichloro substitution pattern in the target compound yields a computed topological polar surface area (TPSA) of 12.9 Ų [1], whereas alternative isomers such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF, CAS 69045-84-7) exhibit different dipole moments and steric hindrance due to the adjacent 2,3-chlorine atoms . These physicochemical differences translate to non-interchangeable downstream performance: 2,3,5-DCTF is the dominant intermediate for high-volume herbicides like fluazifop-butyl and fluazinam, accounting for the largest share of β-TFMP demand (over 1,000–2,000 tons/year) [2], whereas the 2,4-dichloro-5-(trifluoromethyl)pyridine scaffold is specifically utilized in distinct patent-defined fungicidal compositions and enzyme inhibitor programs [3]. Generic substitution based solely on the presence of a TFMP moiety would compromise reaction yields, alter pharmacokinetic properties, and likely result in inactive final compounds.

Quantitative Differentiation Evidence: 2,4-Dichloro-5-(trifluoromethyl)pyridine vs. Close Structural Analogs


Lipophilicity and Electronic Profile: Differentiating 2,4- vs. 2,3-Dichloro Substitution

The computed partition coefficient (XLogP3-AA) of 2,4-dichloro-5-(trifluoromethyl)pyridine is 3.3, and its topological polar surface area (TPSA) is 12.9 Ų [1]. For the structurally analogous 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7), the predicted density is 1.5±0.1 g/cm³ and predicted boiling point is 210.2±35.0 °C, which differ from the target compound's predicted values . While a direct head-to-head LogP measurement is not available in the same experimental dataset, the class-level inference is that the distinct 2,4- versus 2,3-chloro substitution pattern on the pyridine ring alters the dipole moment and hydrogen bond acceptor capacity (4 acceptors for the target compound [1]), influencing membrane permeability and binding affinity in biological systems .

Physicochemical characterization QSAR Medicinal chemistry

Commercial Purity Thresholds: 98% vs. 95% Minimum Specification

Commercially available batches of 2,4-dichloro-5-(trifluoromethyl)pyridine are offered with minimum purity specifications of 95% (e.g., AKSci Catalog 4645AC) or 98% (e.g., Fluoropharm) [1]. In contrast, the close analog 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) is routinely supplied at a higher 98% minimum assay by major vendors like Sigma-Aldrich . While both compounds can achieve >98% purity, the specification for the target compound may be 95% from certain suppliers, which is a critical procurement consideration for synthetic sequences requiring precise stoichiometry and minimal side reactions.

Quality control Procurement specification Synthetic yield

Synthetic Utility: Specific Reactivity in Fungicidal N-(2-Pyridinyl)carboxamide Construction

The target compound is explicitly utilized as a key intermediate in the synthesis of synergistic fungicidal compositions. A patent from E. I. Du Pont de Nemours & Co. (CN1665395A) describes the preparation of 2,4-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridyl]methyl]-6-methyl-3-pyridinecarboxamide, a compound of the invention, using 2,4-dichloro-6-methyl-3-pyridinecarbonyl chloride in a reaction that yields 0.69 g of the title compound [1]. This specific N-(2-pyridinyl)carboxamide scaffold is distinct from the agrochemicals derived from 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is the dominant intermediate for high-volume herbicides like fluazifop-butyl, fluazinam, and haloxyfop [2]. The 2,4-dichloro substitution pattern in the target compound enables the formation of a different class of fungicidal amides, providing a non-overlapping intellectual property and application space.

Agrochemical synthesis Patent evidence Fungicide intermediate

Reactivity and Stability: Storage Conditions and Handling Safety Profile

The target compound is recommended for storage at ambient temperature [1], with specific GHS hazard statements including H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H302+312+332 (harmful if swallowed, in contact with skin or if inhaled) [2]. In contrast, the structurally related 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) is typically stored under inert gas (nitrogen or argon) at 2-8°C , indicating greater sensitivity to moisture or oxidative degradation. This difference in storage stability can significantly impact procurement logistics and long-term inventory management for research and industrial users.

Stability Safety data Logistics

Market Demand Context: Differentiated Application Space from High-Volume Isomers

Global demand for trifluoromethylpyridine (TFMP) intermediates is dominated by the β-TFMP isomer class, specifically 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which accounted for the largest production volume among TFMP isomers from 2012 to 2018, with herbicides like fluazifop-butyl, fluazinam, and haloxyfop driving demand exceeding 2,000 tons/year [1]. In contrast, the target compound, 2,4-dichloro-5-(trifluoromethyl)pyridine, is not a commodity-scale intermediate but serves specialized applications in fungicide development and pharmaceutical enzyme inhibitors, as evidenced by its use in DuPont fungicide patents and as a building block for 17β-hydroxysteroid dehydrogenase type 1 inhibitors [2]. This differentiated market position means the target compound offers a distinct, lower-volume but higher-value application niche, reducing exposure to commodity price fluctuations affecting high-volume TFMP intermediates.

Market analysis Agrochemical intermediate Procurement strategy

Optimal Application Scenarios for 2,4-Dichloro-5-(trifluoromethyl)pyridine Based on Differentiated Evidence


Synthesis of Patented N-(2-Pyridinyl)carboxamide Fungicidal Compositions

2,4-Dichloro-5-(trifluoromethyl)pyridine is the preferred intermediate when following the synthetic routes disclosed in DuPont patent CN1665395A for preparing synergistic fungicide compositions . The 2,4-dichloro substitution pattern on the pyridine ring is essential for constructing the specific N-[[3-chloro-5-(trifluoromethyl)-2-pyridyl]methyl]amide framework. Attempting to substitute the 2,3-dichloro isomer would lead to a regioisomeric product with different fungicidal spectrum and patent protection status. This scenario is ideal for agrochemical discovery teams developing novel pyridinecarboxamide-based fungicides and seeking freedom-to-operate differentiation from the established 2,3,5-DCTF-derived herbicide portfolio .

Medicinal Chemistry Campaigns Targeting 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

In pharmaceutical discovery programs aimed at inhibiting 17β-HSD1, 2,4-dichloro-5-(trifluoromethyl)pyridine serves as a specific building block for constructing inhibitor scaffolds . The compound's electron-deficient nature, driven by the 2,4-dichloro and 5-trifluoromethyl substituents, enables selective nucleophilic aromatic substitution at the desired position for SAR exploration. The computed LogP of 3.3 and TPSA of 12.9 Ų provide a favorable starting point for balancing permeability and metabolic stability in lead optimization . This scenario is best suited for medicinal chemists seeking to diversify their TFMP-containing inhibitor libraries beyond the more common 2-chloro-5-(trifluoromethyl)pyridine core.

Ambient-Stable Building Block Inventory for High-Throughput Synthesis Platforms

For research facilities and CROs operating automated high-throughput synthesis platforms with limited cold-chain storage capacity, 2,4-dichloro-5-(trifluoromethyl)pyridine offers a logistical advantage due to its ambient temperature storage stability . Unlike the 2,3-dichloro isomer, which requires storage under inert atmosphere at 2-8°C, the target compound can be maintained at room temperature without special precautions, reducing inventory management complexity and ensuring consistent reagent quality over extended periods . This scenario is particularly relevant for core facilities and compound management groups procuring diverse building block collections for parallel medicinal chemistry or agrochemical screening campaigns.

Custom Synthesis and Lead Diversification with Defined Purity Specifications

Contract research and manufacturing organizations (CRO/CDMOs) undertaking custom synthesis of TFMP derivatives should select 2,4-dichloro-5-(trifluoromethyl)pyridine when the project requires a specific minimum purity of 98% . For projects where 95% purity is acceptable for initial route scouting or where cost sensitivity is paramount, alternative suppliers offering the 95% grade may be suitable . This differentiated purity landscape allows procurement teams to align the material specification precisely with the stage of development (discovery vs. preclinical) and the sensitivity of the downstream chemistry to trace impurities. The compound's established use in both agrochemical and pharmaceutical patents provides a broad precedent for its synthetic utility [6].

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